3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative known for its significant role in various chemical and biological processes. This compound, often referred to as a uracil derivative, is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 4, a carboxylic acid group at position 5, and a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Another method includes the use of microwave-assisted one-pot synthesis, which involves the condensation of N-substituted thioureas with diethyl ethoxymalonate . These methods are advantageous due to their efficiency and the relatively mild conditions required.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly favored in industrial settings due to its ability to accelerate reactions, improve yields, and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, diethyl ethoxymalonate, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalytic amounts of acids or bases .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and chemical applications .
Scientific Research Applications
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activity . This makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uniqueness
What sets 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at position 3 and the carboxylic acid group at position 5 enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in various applications .
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHCDQZTHOZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291656 |
Source
|
Record name | 3-methyluracil-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51727-06-1 |
Source
|
Record name | 51727-06-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyluracil-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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